molecular formula C8H12F3NO3 B6177954 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, Mixture of diastereomers CAS No. 2648939-11-9

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6177954
CAS No.: 2648939-11-9
M. Wt: 227.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid is a chemical compound characterized by its trifluoroethoxy group attached to the piperidine ring, which is further substituted with a carboxylic acid group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the trifluoroethoxy group significantly influences the compound's chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.

  • Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the trifluoroethoxy group.

  • Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Strong nucleophiles like alkoxides or amines, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The trifluoroethoxy group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets specific enzymes involved in disease pathways.

  • Receptor Binding: Binds to receptors involved in signaling pathways, modulating biological responses.

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid is unique due to its trifluoroethoxy group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 3-(2,2,2-Trifluoroethoxy)propionitrile: Used in electrolytes for lithium metal batteries.

  • 3-(2,2,2-Trifluoroethoxy)propanenitrile: Known for its high oxidative stability and low volatility.

These compounds share the trifluoroethoxy group but differ in their functional groups and applications, highlighting the versatility and uniqueness of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid.

Properties

CAS No.

2648939-11-9

Molecular Formula

C8H12F3NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.